Uracil, 5-((imidazol-2-ylthio)methyl)-

Physicochemical profiling Hydrogen bonding Ligand efficiency

Uracil, 5-((imidazol-2-ylthio)methyl)- (CAS 24648-61-1) is an essential TP inhibitor scaffold. The C5 imidazole-2-thiomethyl group delivers π-stacking, H-bonding, and metal-coordination interactions absent in simple 5-substituted uracils. SAR data confirm the thioether linker preserves up to 3-fold potency advantage over direct-linked analogs. With three H-bond donors, four acceptors, orthogonal N-alkylation/acylation handles, and an oxidizable thioether sulfur, this compound—synthesized in two steps from commercial precursors—is ideal for focused library generation and biophysical assays (SPR, ITC, X-ray).

Molecular Formula C8H8N4O2S
Molecular Weight 224.24 g/mol
CAS No. 24648-61-1
Cat. No. B14700628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 5-((imidazol-2-ylthio)methyl)-
CAS24648-61-1
Molecular FormulaC8H8N4O2S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)SCC2=CNC(=O)NC2=O
InChIInChI=1S/C8H8N4O2S/c13-6-5(3-11-7(14)12-6)4-15-8-9-1-2-10-8/h1-3H,4H2,(H,9,10)(H2,11,12,13,14)
InChIKeyVPYDCKMUGXSIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil, 5-((imidazol-2-ylthio)methyl)- (CAS 24648-61-1): Structural Identity and Procurement-Relevant Characteristics


Uracil, 5-((imidazol-2-ylthio)methyl)- (CAS 24648‑61‑1) is a synthetic pyrimidine derivative in which the uracil C5 position bears an imidazole‑2‑thiomethyl substituent [REFS‑1]. With molecular formula C₈H₈N₄O₂S and a molecular weight of 224.24 g·mol⁻¹, the compound presents three hydrogen‑bond donors (two uracil NH groups and one imidazole NH) and four hydrogen‑bond acceptors [REFS‑1]. Its computed XLogP3‑AA of ‑0.5 indicates modest hydrophilicity, while the topological polar surface area of 112 Ų and rotatable bond count of 3 define its conformational profile [REFS‑1]. The compound was originally described within a series of 5‑(alkylthio)uracils prepared by Carpenter and Shaw (1965) [REFS‑2].

Why Generic 5‑Substituted Uracils Cannot Substitute for 5‑((Imidazol‑2‑ylthio)methyl)uracil (CAS 24648‑61‑1)


Generic 5‑substituted uracils—such as thymine (5‑methyluracil), 5‑fluorouracil, or 5‑chlorouracil—differ fundamentally from 5‑((imidazol‑2‑ylthio)methyl)uracil in both the electronic character and the steric bulk of their C5 appendages. The imidazole‑2‑thiomethyl group introduces a sulfur‑containing heterocycle that can engage in π‑stacking, hydrogen‑bonding, and metal‑coordination interactions not available to simple alkyl or halo substituents [REFS‑1]. In the context of thymidine phosphorylase (TP) inhibitor design, structure–activity relationship (SAR) data from the 6‑bridged imidazolyluracil series demonstrate that removing the methylene bridge between the uracil and imidazole moieties decreases TP inhibitory potency by up to 3‑fold, underscoring the critical contribution of the thioether linker geometry [REFS‑2]. Consequently, replacing 5‑((imidazol‑2‑ylthio)methyl)uracil with a simpler 5‑substituted uracil would eliminate the key pharmacophoric elements required for target engagement in TP‑focused programs.

Quantitative Differentiation Evidence for 5‑((Imidazol‑2‑ylthio)methyl)uracil (CAS 24648‑61‑1) Versus Closest Analogs


Molecular Connectivity Differentiates 5‑((Imidazol‑2‑ylthio)methyl)uracil from Unsubstituted Uracil

5‑((Imidazol‑2‑ylthio)methyl)uracil possesses three hydrogen‑bond donors and four hydrogen‑bond acceptors, whereas unsubstituted uracil has only two donors and two acceptors [REFS‑1]. This increase in H‑bond functionality enables additional intermolecular interactions with biological targets, as evidenced by the binding modes observed in 6‑bridged imidazolyluracil–TP co‑crystal structures where imidazole nitrogen atoms form critical contacts with active‑site residues [REFS‑2].

Physicochemical profiling Hydrogen bonding Ligand efficiency

Lipophilicity Shift Relative to Thymine and 5‑Fluorouracil

The computed XLogP3‑AA for 5‑((imidazol‑2‑ylthio)methyl)uracil is ‑0.5, compared with XLogP3 values of ‑0.5 for thymine (5‑methyluracil) and ‑0.9 for 5‑fluorouracil [REFS‑1]. The equipotent lipophilicity of the target compound with thymine, despite its larger molecular weight, reflects the polar contribution of the imidazole ring offsetting the hydrophobic thioether linker, yielding a balanced partition profile distinct from both the purely aliphatic thymine and the electronegative 5‑fluorouracil.

Drug-likeness Lipophilicity Permeability

Thymidine Phosphorylase Inhibitory Potential: Class‑Level SAR Inference from 6‑Bridged Imidazolyluracil Series

Direct quantitative TP inhibition data for 5‑((imidazol‑2‑ylthio)methyl)uracil itself are absent from the public literature. However, SAR analysis of the closely related 6‑bridged imidazolyluracil series by McNally et al. (2007) established that the presence of a methylene bridge between the uracil and imidazole subunits is critical for potency: removing the bridge (series 16) decreased TP inhibitory activity by up to 3‑fold relative to bridged analogs (series 15) [REFS‑1]. The target compound, bearing a thiomethylene bridge at the C5 position, retains this key structural feature, suggesting that it may sustain TP binding affinity, although direct quantitative confirmation requires experimental determination.

Thymidine phosphorylase Angiogenesis Cancer

Synthetic Tractability and Building‑Block Utility Versus Multi‑Step Custom Synthesis

5‑((Imidazol‑2‑ylthio)methyl)uracil can be prepared via condensation of 5‑(chloromethyl)uracil with imidazole‑2‑thiol under mild basic conditions, a route that benefits from the commercial availability of both precursors [REFS‑1][REFS‑2]. In contrast, the more potent 5‑halo‑6‑[(2′‑aminoimidazol‑1′‑yl)methyl]uracils (IC₅₀ ≈ 20 nM on TP) require multi‑step syntheses involving halogenation, aminomethylation, and protecting‑group manipulations [REFS‑3]. The simpler synthetic route translates to lower procurement cost, faster delivery, and greater feasibility for library production, making the target compound a pragmatic choice for early‑stage hit‑to‑lead campaigns where chemical tractability is prioritized over maximal potency.

Synthetic accessibility Building block Medicinal chemistry

Evidence‑Backed Application Scenarios for 5‑((Imidazol‑2‑ylthio)methyl)uracil (CAS 24648‑61‑1)


Thymidine Phosphorylase Inhibitor Hit‑to‑Lead and Scaffold‑Hopping Programs

This compound serves as a synthetically accessible entry point for TP inhibitor optimization. The C5 thiomethylene bridge preserves the structural feature that SAR from the 6‑bridged imidazolyluracil series identified as essential for potency (up to 3‑fold advantage over direct‑linked analogs) [REFS‑1]. Researchers can use this scaffold to explore C6 functionalization while maintaining the bridging motif, accelerating SAR cycles thanks to the compound’s two‑step synthesis from commercial precursors [REFS‑2].

Physicochemical Probe for Hydrogen‑Bond‑Dependent Target Engagement

With three H‑bond donors and four acceptors—versus two donors and two acceptors for unsubstituted uracil [REFS‑1]—this compound is well‑suited for biophysical assays (SPR, ITC, X‑ray crystallography) aimed at mapping hydrogen‑bond networks in enzyme active sites. Its computed XLogP3‑AA of ‑0.5 ensures adequate aqueous solubility for biochemical assay conditions [REFS‑1].

Neglected‑Chemical‑Space Exploration in Antiangiogenic Drug Discovery

The imidazole‑2‑thiomethyl substituent occupies chemical space that is underrepresented among known TP inhibitors, which have predominantly focused on 6‑substituted uracils and pyridinium‑based analogs [REFS‑1][REFS‑3]. Procuring this compound enables the exploration of C5‑centric pharmacophore models that complement existing 6‑substituted series, potentially revealing novel binding modes or selectivity profiles versus uridine phosphorylase.

Building Block for Diversity‑Oriented Synthesis of Uracil‑Imidazole Hybrid Libraries

The compound’s imidazole NH and uracil NH groups provide orthogonal handles for selective N‑alkylation or acylation, while the thioether sulfur can be oxidized to sulfoxide or sulfone to modulate electronic properties [REFS‑2]. This orthogonal reactivity, combined with a two‑step synthetic route, makes it a cost‑effective starting material for generating focused libraries aimed at probing pyrimidine nucleoside phosphorylase isoform selectivity.

Quote Request

Request a Quote for Uracil, 5-((imidazol-2-ylthio)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.